molecular formula C18H14N6OS B2740712 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide CAS No. 2380181-36-0

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide

Cat. No.: B2740712
CAS No.: 2380181-36-0
M. Wt: 362.41
InChI Key: FIDXBUCMBABZNW-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide is a complex organic compound with a molecular formula of C18H14N6OS and a molecular weight of 362.41. This compound is part of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities .

Preparation Methods

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an inhibitor of various enzymes and receptors . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development . In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)quinoxaline-6-carboxamide is unique due to its specific structure and the biological activities it exhibits . Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-18(11-1-2-13-15(7-11)20-5-4-19-13)23-12-8-24(9-12)17-16-14(3-6-26-16)21-10-22-17/h1-7,10,12H,8-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDXBUCMBABZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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